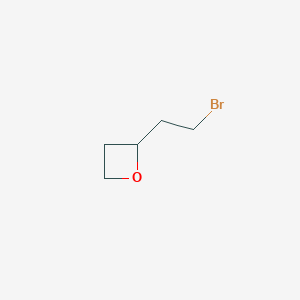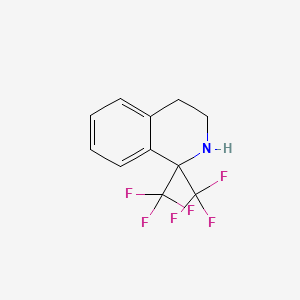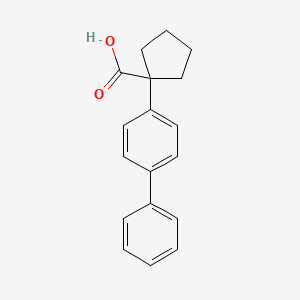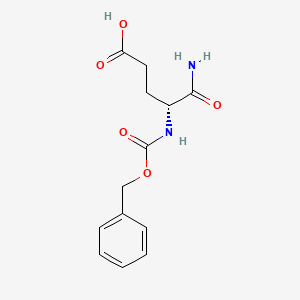
5-bromo-N-hydroxypyrimidine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-hydroxypyrimidine-2-carboximidamide is a chemical compound with the molecular formula C5H5BrN4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a hydroxyl group at the N-position of the pyrimidine ring makes this compound unique. It is primarily used in various chemical reactions and research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-hydroxypyrimidine-2-carboximidamide typically involves the bromination of pyrimidine derivatives followed by the introduction of the hydroxyl and carboximidamide groups. One common method includes:
Bromination: Pyrimidine is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Hydroxylation: The brominated pyrimidine is then treated with hydroxylamine to introduce the hydroxyl group at the N-position.
Carboximidamide Formation: Finally, the compound is reacted with cyanamide under specific conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors to ensure uniform bromination.
Continuous Hydroxylation: Employing continuous flow reactors for efficient hydroxylation.
Automated Carboximidamide Formation: Utilizing automated systems to control reaction conditions and ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-hydroxypyrimidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: New compounds with different substituents replacing the bromine atom.
Applications De Recherche Scientifique
5-bromo-N-hydroxypyrimidine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-bromo-N-hydroxypyrimidine-2-carboximidamide involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Pathways: Affect various biochemical pathways by interacting with key molecules.
Induce Cellular Responses: Trigger specific cellular responses through its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-hydroxypyrimidine: Similar structure but lacks the carboximidamide group.
N-hydroxypyrimidine-2-carboximidamide: Similar but without the bromine atom.
5-chloro-N-hydroxypyrimidine-2-carboximidamide: Chlorine atom instead of bromine.
Uniqueness
5-bromo-N-hydroxypyrimidine-2-carboximidamide is unique due to the combination of the bromine atom, hydroxyl group, and carboximidamide group. This combination imparts distinctive chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H5BrN4O |
|---|---|
Poids moléculaire |
217.02 g/mol |
Nom IUPAC |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
InChI |
InChI=1S/C5H5BrN4O/c6-3-1-8-5(9-2-3)4(7)10-11/h1-2,11H,(H2,7,10) |
Clé InChI |
XOGBKHOZHLHRMN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C(=NO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B11717437.png)
![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)
![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)



![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)



